molecular formula C5H8N2O2 B12864485 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one

4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one

Cat. No.: B12864485
M. Wt: 128.13 g/mol
InChI Key: HIOWCQPVMAVVBW-UHFFFAOYSA-N
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Description

4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common starting materials might include hydrazines and diketones. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized derivatives.

    Reduction: Formation of reduced forms or hydrogenated derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials.

Mechanism of Action

The mechanism by which 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one might include other pyrazolone derivatives, such as:

  • 4-Hydroxy-3-methyl-1-phenyl-2-pyrazolin-5-one
  • 4-Hydroxy-1-methyl-2-phenyl-3-pyrazolin-5-one

Uniqueness

The uniqueness of this compound would be highlighted by its specific chemical structure, reactivity, and potential applications. Its distinct properties might make it particularly suitable for certain applications where other compounds are less effective.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

4-hydroxy-2,3-dimethyl-1H-pyrazol-5-one

InChI

InChI=1S/C5H8N2O2/c1-3-4(8)5(9)6-7(3)2/h8H,1-2H3,(H,6,9)

InChI Key

HIOWCQPVMAVVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1C)O

Origin of Product

United States

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